molecular formula C21H21NO3S2 B4581234 5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4581234
M. Wt: 399.5 g/mol
InChI Key: QPXYXDFZUHITFU-UYRXBGFRSA-N
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Description

This compound is part of a broader class of organic compounds known as thiazolidinones, which have attracted interest due to their diverse pharmacological activities and potential therapeutic applications. Its complex structure suggests it could be involved in specific biological interactions.

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds similar to the one , often involves microwave-assisted synthesis from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives, highlighting a convenient method for preparing such molecules (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been extensively studied, revealing insights into their supramolecular structures. For instance, studies on (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones demonstrated various hydrogen-bonded configurations, such as dimers, chains, and sheets, which play a crucial role in their biological activity (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, offering a versatile platform for generating novel compounds with potential biological activities. For example, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been explored, leading to the formation of compounds with defined structural characteristics and potential pharmacological properties (Kandeel & Youssef, 2001).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration and substituents. Studies involving X-ray diffraction and spectroscopic methods have provided detailed insights into the physical characteristics of these compounds, essential for understanding their behavior in biological systems (Yahiaoui et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of thiazolidinone derivatives are critical for their application in drug design and synthesis. Studies focusing on the reactivity of these compounds towards various reagents and conditions can lead to the development of novel derivatives with improved pharmacological profiles (Stanovnik et al., 2002).

Scientific Research Applications

Synthesis and Biological Evaluation

Research into thiazolidinone derivatives, such as the one , often focuses on their synthesis and evaluation for potential biological activities. For instance, benzylideneoxazoles, -thiazoles, and -imidazoles derived from similar core structures have been prepared and evaluated as dual inhibitors of 5-lipoxygenase and cyclooxygenase, demonstrating significant anti-inflammatory activity in various models (Unangst et al., 1994). This highlights the compound's relevance in designing novel anti-inflammatory agents.

Antifungal and Antimicrobial Properties

Thiazolidinones and related scaffolds are explored for their antimicrobial and antifungal properties. Novel derivatives, such as those synthesized from Mycosidine (3,5-substituted thiazolidine-2,4-diones), have shown high antifungal activity, suggesting a new mechanism of action that could be further explored for antifungal drug development (Levshin et al., 2022).

Anticonvulsant and Sedative Properties

The exploration of 4-thiazolidinone derivatives as benzodiazepine receptor agonists indicates their potential in developing anticonvulsant and sedative medications. Some synthesized compounds have shown considerable anticonvulsant activity in standard tests, highlighting the therapeutic potential of this chemical scaffold (Faizi et al., 2017).

properties

IUPAC Name

(5Z)-5-[[5-methyl-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c1-14-5-3-6-17(12-14)24-9-4-10-25-18-8-7-15(2)11-16(18)13-19-20(23)22-21(26)27-19/h3,5-8,11-13H,4,9-10H2,1-2H3,(H,22,23,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXYXDFZUHITFU-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{5-Methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
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5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

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